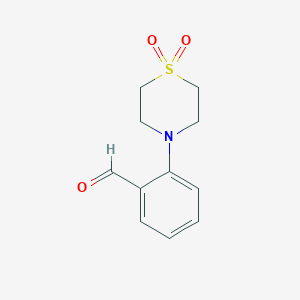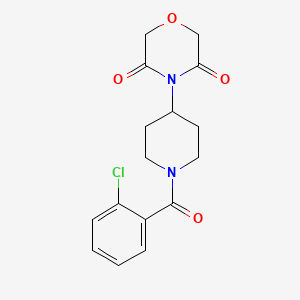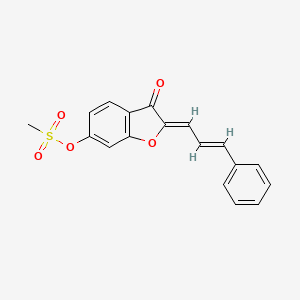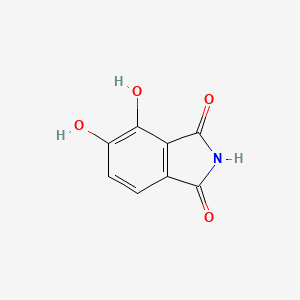![molecular formula C16H11F3N4OS B2675095 N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 439121-22-9](/img/structure/B2675095.png)
N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea (NTPPU) is a small molecule that has been studied for its potential applications in scientific research and laboratory experiments. NTPPU has been synthesized using a variety of methods, including a novel one-pot method. It has been found to have a wide range of biochemical and physiological effects, and has potential advantages and limitations as a lab experiment reagent.
Scientific Research Applications
Urease Inhibition for Medical Applications
Urease inhibitors, including certain urea derivatives, have been studied for their potential to treat gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. These inhibitors could offer alternative treatments to existing therapies, which often have severe side effects. The exploration of urease inhibitors from various chemical classes, including urea derivatives, highlights the ongoing research in developing more effective and safer treatments for infections related to urease activity (Kosikowska & Berlicki, 2011).
Agricultural Enhancements
In agriculture, urea-based compounds, including urease inhibitors, play a crucial role in improving the efficiency of urea fertilizers. These compounds can mitigate the adverse effects of ammonia volatilization and nitrous oxide accumulation, thus enhancing nitrogen utilization by plants. This research has led to the development of compounds like N-(n-butyl)thiophosphoric triamide (NBPT), which significantly reduces nitrogen loss and improves fertilizer efficiency (Bremner, 1995).
Drug Design and Medicinal Chemistry
Urea derivatives are pivotal in medicinal chemistry, serving as key motifs in drug design due to their unique hydrogen bonding capabilities. These compounds have been incorporated into a variety of drugs with broad bioactivities, including kinase inhibitors, epigenetic modulators, and more. The versatility of urea in drug design underscores its importance in developing new therapeutics with enhanced selectivity, stability, and pharmacokinetic profiles (Jagtap et al., 2017).
Environmental Health and Safety
The impact of urease and nitrification inhibitors on environmental health has also been a significant area of research. These compounds, including urea derivatives, are used to reduce greenhouse gas emissions from agricultural practices. However, their safety regarding human health and environmental impact necessitates comprehensive risk assessments. Such studies help in understanding the balance between agricultural efficiency and environmental protection (Ray et al., 2020).
properties
IUPAC Name |
1-(4-thiophen-2-ylpyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-3-1-4-11(9-10)21-15(24)23-14-20-7-6-12(22-14)13-5-2-8-25-13/h1-9H,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSQSFNMMHMGPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=NC=CC(=N2)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-thienyl)-2-pyrimidinyl]-N'-[3-(trifluoromethyl)phenyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5,6-Dihydrofuro[2,3-d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2675014.png)
![N-(2-{3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2675018.png)



![5-cyclopropyl-N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B2675024.png)



![Ethyl 3-(4-chlorophenyl)-5-(cyclopentanecarbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2675030.png)
![N-(2-fluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2675031.png)
![3-[(2-Chlorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2675032.png)

